molecular formula C12H11ClN2O B8471478 1-(6-Chloro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile

1-(6-Chloro-pyridin-3-yl)-4-oxo-cyclohexanecarbonitrile

Cat. No. B8471478
M. Wt: 234.68 g/mol
InChI Key: DEOPBRRGELVKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409917B2

Procedure details

A mixture of 5-cyano-5-(6-chloropyridin-3-yl)-2-oxocyclohexanecarboxylic acid methyl ester (10.6 mmol) and LiCl (21.1 mmol) in 15 mL wet DMSO was heated to 120° C. under microwave conditions for 2 h. The reaction mixture was diluted with water and extracted 3 times with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using Hept/EtOAc (95/5 to 20/80) gives the desired compound as yellow solid.
Name
5-cyano-5-(6-chloropyridin-3-yl)-2-oxocyclohexanecarboxylic acid methyl ester
Quantity
10.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
21.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([CH:5]1[CH2:10][C:9]([C:18]#[N:19])([C:11]2[CH:12]=[N:13][C:14]([Cl:17])=[CH:15][CH:16]=2)[CH2:8][CH2:7][C:6]1=[O:20])=O.[Li+].[Cl-]>CS(C)=O.O>[Cl:17][C:14]1[N:13]=[CH:12][C:11]([C:9]2([C:18]#[N:19])[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:10]2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
5-cyano-5-(6-chloropyridin-3-yl)-2-oxocyclohexanecarboxylic acid methyl ester
Quantity
10.6 mmol
Type
reactant
Smiles
COC(=O)C1C(CCC(C1)(C=1C=NC(=CC1)Cl)C#N)=O
Name
Quantity
21.1 mmol
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with CC (KP-SIL™ from Biotage)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1(CCC(CC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.